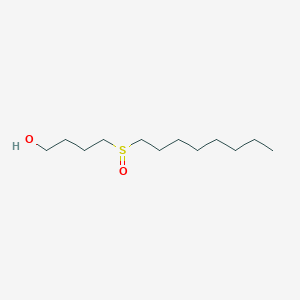
1-(2,2-diphenylvinyl)-2-nitrobenzene
Vue d'ensemble
Description
1-(2,2-diphenylvinyl)-2-nitrobenzene, also known as trans-stilbene nitrate, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of stilbene, which is a type of organic compound that contains a double bond between two phenyl groups. The nitro group in trans-stilbene nitrate makes it a highly reactive compound, which has been found to exhibit a range of interesting properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate is not fully understood, but it is believed to involve the formation of free radicals and the generation of reactive oxygen species. These reactive species can then interact with various cellular components, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Trans-stilbene nitrate has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate is its high reactivity, which makes it useful for a wide range of laboratory experiments. However, its high reactivity also makes it difficult to handle, and it can be dangerous if not handled properly. Additionally, the high cost of synthesis and purification may limit its use in some laboratory settings.
Orientations Futures
There are many potential future directions for research on 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate. One area of interest is in the development of new optoelectronic materials based on this compound. Another area of interest is in the use of 1-(2,2-diphenylvinyl)-2-nitrobenzenene nitrate as a photochromic material for applications such as data storage and optical switching. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
Trans-stilbene nitrate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of optoelectronics, where it has been found to exhibit excellent optical and electronic properties. Trans-stilbene nitrate has also been studied for its potential use as a photochromic material, which can change its color in response to light.
Propriétés
IUPAC Name |
1-(2,2-diphenylethenyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-21(23)20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPHYXHMRNEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326488.png)
![6-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326491.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![N-(4-fluorophenyl)-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326500.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326501.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-chlorophenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326506.png)
![1-[(4-chlorophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326510.png)


